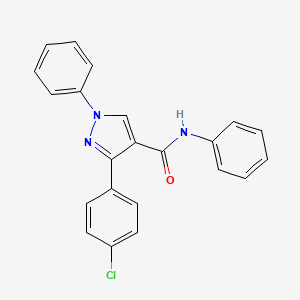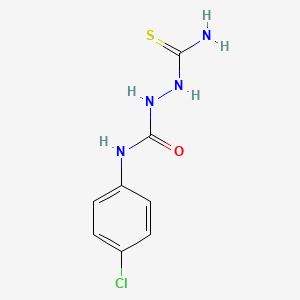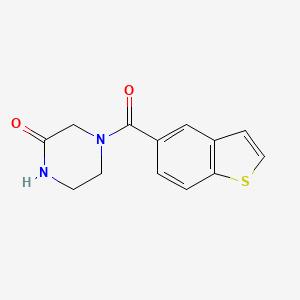![molecular formula C21H17ClN2O3 B4883781 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide, also known as MLN8237 or Alisertib, is a small molecule inhibitor that targets the Aurora A kinase. It was first synthesized in 2008 and has since been extensively researched for its potential in cancer treatment.
Mecanismo De Acción
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide targets the Aurora A kinase, an enzyme that is overexpressed in many types of cancer and plays a key role in cell division. By inhibiting Aurora A kinase, 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide disrupts the normal process of cell division, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division, it has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. It has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications.
One limitation of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide is that it is not selective for Aurora A kinase and can also inhibit other kinases, which may limit its effectiveness and increase the risk of side effects. In addition, its effectiveness may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide. One area of interest is the development of more selective inhibitors of Aurora A kinase that can target cancer cells more specifically and reduce the risk of side effects. Another area of interest is the potential use of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide in combination with other cancer treatments, such as immunotherapy or targeted therapies. Finally, there is ongoing research into the use of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide in specific types of cancer, such as glioblastoma and neuroblastoma, where it has shown promise in preclinical studies.
Métodos De Síntesis
The synthesis of 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2-chloro-4-nitroaniline with 2-methoxybenzoyl chloride to yield 2-chloro-N-(2-methoxybenzoyl)-4-nitroaniline. This intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to produce 2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those of lung, breast, prostate, and colon cancer. In addition, it has been shown to induce cell death and inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-5-3-10-17(19)21(26)24-15-8-6-7-14(13-15)23-20(25)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHDFHRORGZPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(2-methoxybenzamido)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)


![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)


![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)

